![molecular formula C8H18NSi2 B13409699 Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)

Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Divinyltetramethyldisilazane is a hydrocarbon derivative that appears as a colorless and transparent liquid. It is primarily used in the manufacture of silicone rubber, silicone resin colloid, and vinyl silicone resin . This compound is known for its active silane coupling properties, making it valuable in various industrial applications.

Preparation Methods

1,3-Divinyltetramethyldisilazane can be synthesized through the reaction of dimethylvinylchlorosilane with ammonia. The process involves adding 2 moles of dimethylvinylchlorosilane to a reaction vessel and introducing ammonia gas. The reaction is controlled at a molar ratio of dimethylvinylchlorosilane to ammonia of 2:3.4, with 99% of the ammonia introduced within 2 hours. The reaction is carried out at 130°C for 6 hours under a pressure of 5 kg NH3. After the reaction, dichloroethane is added to dissolve the product, followed by the addition of hydroquinone, tert-butyl catechol, and copper naphthenate. Molecular distillation is performed at 160-163°C and 760 mm Hg to obtain a colorless transparent liquid .

Chemical Reactions Analysis

1,3-Divinyltetramethyldisilazane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, often catalyzed by platinum complexes.

Cross-coupling reactions: It acts as a vinyl donor in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Copolymerization: It can copolymerize with aromatic ketones, leading to the formation of complex polymer structures.

Common reagents used in these reactions include platinum catalysts and aromatic ketones. The major products formed from these reactions are polysiloxane-silazane networks and various polymeric materials.

Scientific Research Applications

1,3-Divinyltetramethyldisilazane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Divinyltetramethyldisilazane involves its ability to act as a silane coupling agent. It forms strong bonds with both organic and inorganic materials, enhancing the adhesion and compatibility of different components. This property is particularly useful in the manufacture of silicone-based products, where it improves the mechanical and chemical properties of the final material .

Comparison with Similar Compounds

1,3-Divinyltetramethyldisilazane is unique due to its specific structure and reactivity. Similar compounds include:

1,3-Divinyltetramethyldisiloxane: This compound is used as a vinyl donor in cross-coupling reactions and copolymerization with aromatic ketones.

Hexamethyldisiloxane: It is another siloxane compound used in various industrial applications.

Vinyltrimethoxysilane: This compound is used as a coupling agent and adhesion promoter in various applications.

1,3-Divinyltetramethyldisilazane stands out due to its specific application in the manufacture of silicone rubber and resin products, as well as its role in enhancing the properties of industrial materials.

Properties

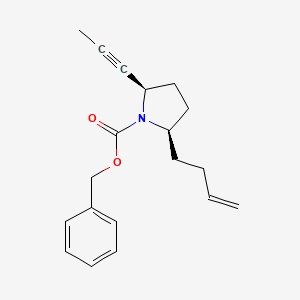

Molecular Formula |

C8H18NSi2 |

|---|---|

Molecular Weight |

184.41 g/mol |

InChI |

InChI=1S/C8H18NSi2/c1-7-10(4)9(3)11(5,6)8-2/h7-8H,1-2H2,3-6H3 |

InChI Key |

NOOYTQHBQQDGJO-UHFFFAOYSA-N |

Canonical SMILES |

CN([Si](C)C=C)[Si](C)(C)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)

![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)